methyl 2-(1H-indol-5-yl)acetate
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Overview
Description
“Methyl 2-(1H-indol-5-yl)acetate” is a compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of indole derivatives often involves alkylation of the indole nitrogen, transesterification, and ester hydrolysis . For example, a related compound, “methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate”, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
Indole is an important heterocyclic system that provides the skeleton to many important synthetic drug molecules . It contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . They are also useful synthons in Sonogashira cross-coupling reactions .Physical and Chemical Properties Analysis
Indole derivatives are physically crystalline and colorless in nature with specific odors . More specific physical and chemical properties of “this compound” are not available in the search results.Scientific Research Applications
Nucleophilic Reactivities of Indoles
A study investigated the coupling kinetics of indoles with reference benzhydryl cations, revealing insights into the nucleophilicity of indole derivatives, including those related to methyl 2-(1H-indol-5-yl)acetate. This research provides a foundation for understanding indole reactivity in synthetic chemistry applications (Lakhdar et al., 2006).
Metal Complexes with Anti-inflammatory Drugs
Research into Zn(II), Cd(II), and Pt(II) metal ion complexes with anti-inflammatory drugs has highlighted the potential for creating novel coordination compounds. While not directly involving this compound, this work underscores the broader relevance of indole derivatives in developing therapeutic agents (Dendrinou-Samara et al., 1998).
Phenylacetic Acid Derivatives from Curvularia lunata
Phenylacetic acid derivatives and 4-epiradicinol were isolated from the culture mycelia of Curvularia lunata, showcasing the diversity of natural products derived from fungal sources and their potential in pharmaceutical research (Varma et al., 2006).
Diastereomer Interconversion via Enolization
A study on the diastereoselectivity of a three-component reaction involving indole demonstrated the importance of understanding stereochemical outcomes in the synthesis of complex organic molecules, relevant to derivatives like this compound (Renzetti et al., 2015).
Future Directions
Properties
IUPAC Name |
methyl 2-(1H-indol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)7-8-2-3-10-9(6-8)4-5-12-10/h2-6,12H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPPJBSFGQAVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33140-84-0 |
Source
|
Record name | methyl 2-(1H-indol-5-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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